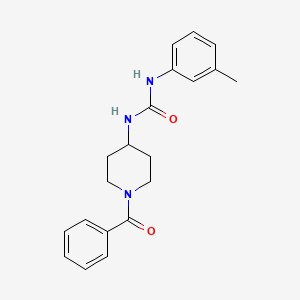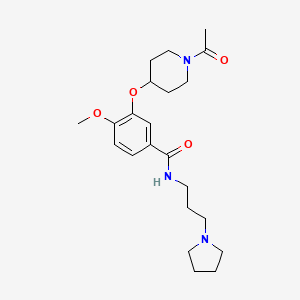
2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is an organic compound that features a bromophenyl group, an oxoethyl group, an amino group, and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate typically involves multiple steps:
Formation of 4-bromophenyl acetic acid: This can be achieved by bromination of phenylacetic acid.
Esterification: The 4-bromophenyl acetic acid is then esterified with 2-amino-5-nitrobenzoic acid using a suitable esterification agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Purification: The resulting ester is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or amines under reflux conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of phenol or aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of nitro and amino groups on biological activity. It may serve as a model compound for drug development studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The nitro group could be involved in redox reactions, while the amino group might form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-(4-fluorophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a fluorine atom instead of bromine.
2-(4-methylphenyl)-2-oxoethyl 2-amino-5-nitrobenzoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-2-oxoethyl 2-amino-5-nitrobenzoate can influence its reactivity and interactions compared to its analogs with different substituents. Bromine’s larger atomic size and different electronegativity can lead to unique chemical and biological properties.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-amino-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O5/c16-10-3-1-9(2-4-10)14(19)8-23-15(20)12-7-11(18(21)22)5-6-13(12)17/h1-7H,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKGRXBPUIOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 2-phenyl-1-[4-(1-piperidinylsulfonyl)-1-piperazinyl]-](/img/structure/B4975769.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)-N~2~-methylglycinamide](/img/structure/B4975776.png)
![methyl 1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4975781.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-(3-bromophenyl)acrylonitrile](/img/structure/B4975788.png)
![2-[1-(2-Ethoxy-phenyl)-2,5-dioxo-pyrrolidin-3-ylsulfanyl]-benzoic acid](/img/structure/B4975794.png)
![N-butyl-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4975797.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4975803.png)
![pentyl N-[4-[(2-methylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B4975808.png)
![2-amino-5-oxo-4-propan-2-yl-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4975817.png)
![N-(tetrahydro-2-furanylmethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B4975830.png)
![N,5-dimethyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4975838.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-nitrobenzenesulfonamide](/img/structure/B4975846.png)

